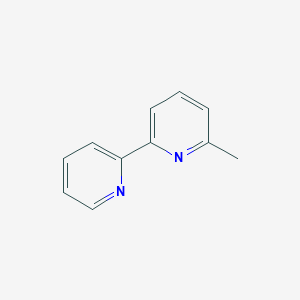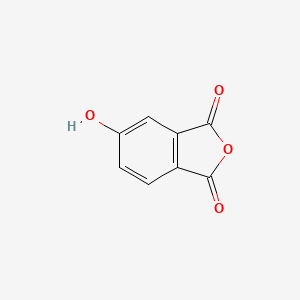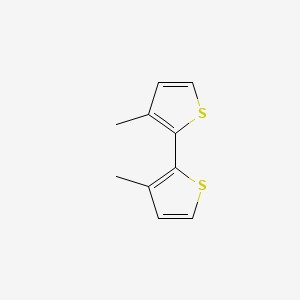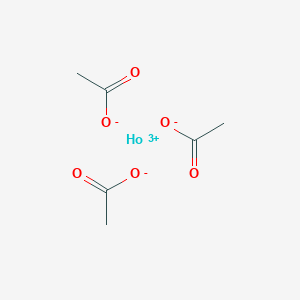
醋酸钬(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Holmium(3+) acetate, also known as holmium(III) acetate, is the acetate salt of the rare earth element holmium. It has the chemical formula Ho(CH₃COO)₃ and is typically found in a crystalline form. This compound is soluble in water and is known for its pale-yellow color. Holmium(3+) acetate is used in various applications, including the manufacture of ceramics, glass, phosphors, and as a dopant in garnet lasers .
科学研究应用
作用机制
Target of Action
Holmium(3+) acetate, the acetate salt of holmium, primarily targets the lanthanide series of the periodic table . It is used in the manufacture of ceramics, glass, phosphors, metal halide lamps, and as a dopant in garnet lasers . It is also used in nuclear reactors to keep the chain reaction in check .
Mode of Action
The mode of action of Holmium(3+) acetate involves its interaction with its targets, leading to various changes. For instance, in the context of nuclear reactors, Holmium(3+) acetate helps control the chain reaction . The coordination geometry of Holmium(3+) acetate complexes is crucial in its interactions . The coordination of each acetylacetonate ligand is dependent on the presence of other ligands, revealing an asymmetric chelation motif in some of the complexes .
Biochemical Pathways
Holmium(3+) acetate affects various biochemical pathways. As an acetate salt, it plays a role in the metabolism of acetic acid . Acetate, whether derived from the diet or from fermentation in the colon, has been implicated in a range of health benefits . Acetate is also generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of Holmium(3+) acetate’s action are diverse. For example, in the context of radionuclide therapies for the treatment of malignancies, microspheres containing radioactive Holmium(3+) acetate are employed . The beta-minus particles emitted by the radioactive holmium can be used to kill tumor cells .
Action Environment
The action, efficacy, and stability of Holmium(3+) acetate can be influenced by various environmental factors. For instance, its physical properties can change with temperature . Holmium(3+) acetate hemihepthydate decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydride . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .
准备方法
Holmium(3+) acetate can be synthesized through several methods:
Dissolution of Holmium Oxide in Acetic Acid: The most common method involves dissolving holmium oxide (Ho₂O₃) in hot acetic acid.
Reaction with Holmium Hydroxide or Carbonate: Holmium(3+) acetate can also be prepared by reacting holmium hydroxide (Ho(OH)₃) or holmium carbonate (Ho₂(CO₃)₃) with acetic acid.
化学反应分析
相似化合物的比较
Holmium(3+) acetate can be compared with other rare earth metal acetates, such as:
Dysprosium(3+) acetate (Dy(CH₃COO)₃): Similar to holmium(3+) acetate, dysprosium(3+) acetate is used in the manufacture of ceramics and as a dopant in various applications.
Erbium(3+) acetate (Er(CH₃COO)₃): Erbium(3+) acetate is used in similar applications, including the manufacture of glass and ceramics.
Lanthanum(3+) acetate (La(CH₃COO)₃): Lanthanum(3+) acetate is used in the production of catalysts and in various industrial applications.
Holmium(3+) acetate is unique due to its specific applications in therapeutic microspheres for radionuclide therapy and its high magnetic susceptibility, which makes it useful in imaging techniques .
属性
CAS 编号 |
25519-09-9 |
|---|---|
分子式 |
C2H4HoO2 |
分子量 |
224.98 g/mol |
IUPAC 名称 |
acetic acid;holmium |
InChI |
InChI=1S/C2H4O2.Ho/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
QMLCWJXHEAJHMT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] |
规范 SMILES |
CC(=O)O.[Ho] |
Key on ui other cas no. |
25519-09-9 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


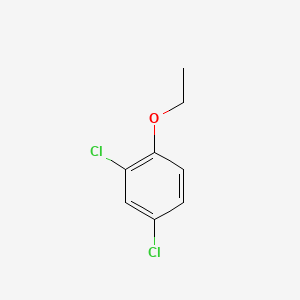

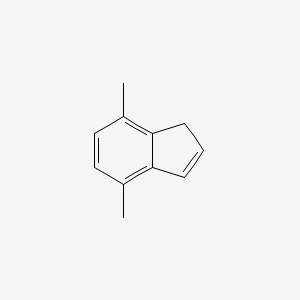
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

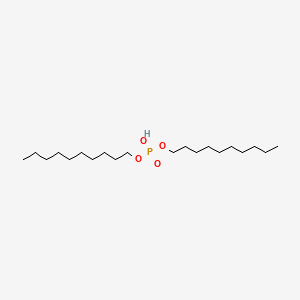
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)


